
6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (6-Bromocyclopropylmethylpyridin-2-one) is a novel heterocyclic compound with a wide range of potential applications in medicine and biochemistry. Its structure consists of a six-membered ring containing a bromine atom and a cyclopropylmethyl group. 6-Bromocyclopropylmethylpyridin-2-one is a potent inhibitor of acetylcholinesterase (AChE) and has been studied for its potential therapeutic roles in neurological and psychiatric diseases.
Applications De Recherche Scientifique
Synthesis of Derivatives and Reactions with Nucleophiles
Research on 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one includes the synthesis of its derivatives, particularly 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones. These derivatives are pivotal for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones and for obtaining new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).
Bromination and Subsequent Transformations
Another area of research is the bromination of dihydropyridines, like 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines, to form various bromo derivatives. These derivatives can undergo transformations, such as conversion into tetrahydrofuropyridines or 3-amino-substituted 5,6-dihydropyridin-2-ones, depending on the substituents on the six-membered ring (Skrastin'sh et al., 1991).
Practical Synthesis Techniques
A significant aspect of research is the practical synthesis of bromo-substituted dihydropyridin-2-ones, using β,γ-unsaturated α-bromoketenes and imines. This process allows for subsequent chemical reactions like aziridination or bromine displacement with an amine (Cardillo et al., 2004).
Bromination for Selective Synthesis
Research also involves selective bromination methods for synthesizing monobromo and dibromomethyl dihydropyridines. These methods leverage specific reagents and temperature conditions to control the bromination process (Mirzaei & Zenouz, 1997).
Formation and Utilization in Nucleophilic Substitutions
The formation and utilization of bromomethyl dihydropyridine in nucleophilic substitutions are also a focus of research. The reactions of these derivatives with a range of nucleophiles provide insights into their chemical behavior and potential applications (Alker & Swanson, 1990).
Propriétés
IUPAC Name |
6-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-3-9(12)11(8)6-7-4-5-7/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFSNXSTMTWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




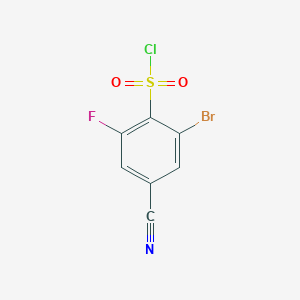
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1415525.png)
![Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester](/img/structure/B1415526.png)
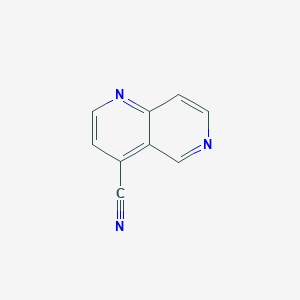
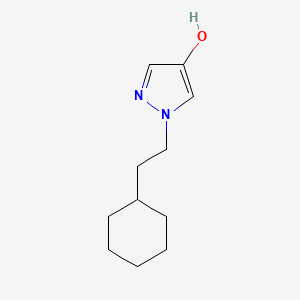

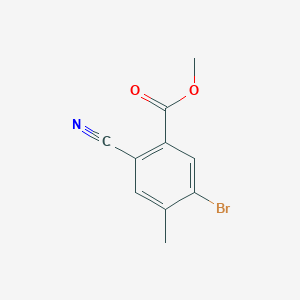

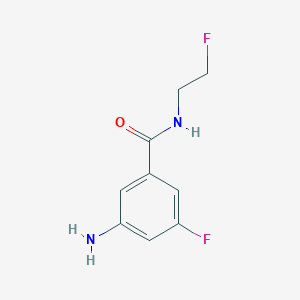
![1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one](/img/structure/B1415538.png)

![1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415540.png)
